N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
QMYFFOVYQNMFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide typically begins with piperidine-4-carboxylic acid (isonipecotic acid) as the starting material. The key steps include:
Step 1: Formation of 1-methylpiperidine-4-carboxylic acid
This is achieved by methylation of piperidine-4-carboxylic acid using transfer hydrogenation conditions. Formaldehyde serves as the methylating agent in the presence of a palladium catalyst (e.g., palladium on charcoal) under mild heating (around 90–95 °C) and acidic aqueous medium (formic acid). This method avoids the use of gaseous hydrogen, employing transfer hydrogenation to selectively methylate the nitrogen on the piperidine ring.Step 2: Conversion to the corresponding acid chloride
The 1-methylpiperidine-4-carboxylic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acid chloride intermediate. This reaction is typically conducted under reflux conditions to ensure complete conversion.Step 3: Amidation with isopropylamine
The acid chloride intermediate is reacted with isopropylamine to form the desired this compound. The reaction is carried out under controlled temperature to avoid side reactions and maximize yield. The amidation step is generally performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF).Step 4: Formation of the hydrochloride salt
Finally, the free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), commonly in an organic solvent or aqueous medium, to improve stability and facilitate purification.
Alternative Synthetic Approaches
Grignard Reagent Methodology
In some patented processes for related piperidine carboxamide derivatives, the use of Grignard reagents such as isopropylmagnesium chloride (Turbo Grignard reagent) has been employed to introduce isopropyl groups under mild conditions (ambient temperature). This approach avoids the need for cryogenic conditions required by other organolithium reagents and can be adapted for similar amide synthesis.Catalyst and Temperature Optimization
Catalyst loading of palladium on charcoal at levels above 0.02 wt% allows the methylation reaction to proceed at lower temperatures (60–70 °C), which reduces discoloration and side product formation. Higher temperatures (80–110 °C) and lower catalyst loadings can cause undesired coloration in the product, affecting purity.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Temperature | Notes | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylation of piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst, formic acid, water | 90–95 °C, ambient pressure | Transfer hydrogenation; mild heating avoids harsh conditions | 85–90% |
| 2 | Acid chloride formation | 1-methylpiperidine-4-carboxylic acid, thionyl chloride (SOCl2) | Reflux (~70–80 °C) | Conversion to acid chloride intermediate | 90–95% |
| 3 | Amidation | Acid chloride intermediate, isopropylamine, inert solvent (e.g., DCM or THF) | 0–25 °C | Controlled addition to minimize side reactions | 80–88% |
| 4 | Salt formation | Free base amide, hydrochloric acid | Ambient temperature | Formation of hydrochloride salt for stability | 95–98% |
Yields are approximate and depend on reaction scale and purification methods
Analytical Characterization of the Product
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the substitution pattern on the piperidine ring and the presence of the N-methyl and N-isopropyl groups.
- Infrared (IR) Spectroscopy shows characteristic amide carbonyl stretching around 1650 cm⁻¹.
- Mass Spectrometry (MS) confirms the molecular weight of 220.74 g/mol for the hydrochloride salt.
- X-ray Crystallography has been used in related compounds to confirm crystal structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors. This modulation can lead to various therapeutic effects, such as pain relief and anti-inflammatory actions .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Bulkier aromatic groups (e.g., naphthalene in ) increase molecular weight and hydrophobicity, enhancing target binding but reducing solubility.
- Functional Groups : Hydroxyl or sulfonyl groups (e.g., ) improve hydrogen-bonding capacity, critical for enzyme inhibition.
- Intermediate Utility : Simpler analogues like the target compound and are preferred for synthetic flexibility .
Biological Activity
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide, also known as N-isopropyl-N-methylpiperidine-4-carboxamide, is a piperidine derivative with significant biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 184.28 g/mol. Its structure includes a piperidine ring and a carboxamide functional group, which are critical for its biological properties. The presence of the isopropyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
Synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the piperidine ring : Using appropriate precursors to create the six-membered nitrogen-containing ring.
- Introduction of the isopropyl group : This can be achieved through alkylation reactions.
- Carboxamide formation : The final step involves converting a suitable amine into the carboxamide using acylation techniques.
Efficient synthetic routes ensure high purity and yield, which are essential for subsequent biological evaluations.
Pharmacodynamics
This compound exhibits notable interactions with various receptors and enzymes, suggesting potential pharmacological applications:
- Receptor Binding Affinity : Preliminary studies indicate that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could position it as a candidate for neuroactive therapies.
- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which may be relevant for conditions like neuropathic pain or neurodegenerative diseases .
Case Studies
- Neuroactive Applications : In animal models, derivatives similar to this compound have demonstrated significant effects on behavioral outcomes related to anxiety and depression, indicating its potential as an antidepressant or anxiolytic agent .
- Antiviral Properties : Research into heterocyclic compounds has shown that modifications similar to those in this compound can enhance antiviral activity against various pathogens, highlighting its potential in antiviral drug development .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methyl-N-(butan-2-yl)piperidine-4-carboxamide | C11H22N2O | Longer alkyl chain; potential differences in solubility and activity |
| N-Ethyl-N-(propan-2-yl)piperidine-4-carboxamide | C11H22N2O | Ethyl substitution; may alter receptor interaction |
| N-Methyl-N-(cyclopropyl)piperidine-4-carboxamide | C10H17N2O | Cyclopropyl group; unique steric effects on binding |
These comparisons underscore how variations in alkyl chain length and branching influence biological activities and pharmacological profiles.
Future Directions
Further research is necessary to elucidate the detailed mechanisms of action of this compound. Key areas for future investigation include:
- In Vivo Studies : More comprehensive animal studies to assess the therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating specific pathways affected by the compound to better understand its pharmacodynamics.
- Structure-Activity Relationship (SAR) : Exploring modifications of the compound to enhance potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
